molecular formula C7H5ClF2O B2891541 2-Chloro-3,5-difluorobenzyl alcohol CAS No. 1785519-54-1

2-Chloro-3,5-difluorobenzyl alcohol

Cat. No.: B2891541
CAS No.: 1785519-54-1
M. Wt: 178.56
InChI Key: DBUQFPJJRKHMFL-UHFFFAOYSA-N
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Description

2-Chloro-3,5-difluorobenzyl alcohol is an organic compound with the molecular formula C7H5ClF2O It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5-difluorobenzyl alcohol typically involves the chlorination and fluorination of benzyl alcohol derivatives. One common method is the direct halogenation of benzyl alcohol using chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes, including the preparation of intermediate compounds followed by selective halogenation. The choice of reagents, reaction conditions, and purification methods are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,5-difluorobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen atoms, yielding benzyl alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: 2-Chloro-3,5-difluorobenzaldehyde or 2-Chloro-3,5-difluorobenzoic acid.

    Reduction: Benzyl alcohol.

    Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3,5-difluorobenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3,5-difluorobenzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Difluorobenzyl alcohol: Similar structure but lacks the chlorine atom.

    2,4-Dichlorobenzyl alcohol: Contains two chlorine atoms but no fluorine.

    3,5-Difluorobenzyl alcohol: Similar structure but lacks the chlorine atom.

Uniqueness

2-Chloro-3,5-difluorobenzyl alcohol is unique due to the specific combination of chlorine and fluorine substitutions on the benzene ring. This unique substitution pattern can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(2-chloro-3,5-difluorophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c8-7-4(3-11)1-5(9)2-6(7)10/h1-2,11H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUQFPJJRKHMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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